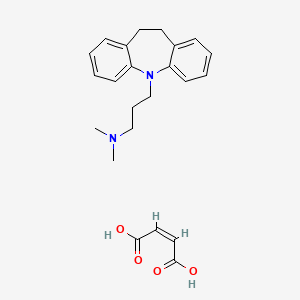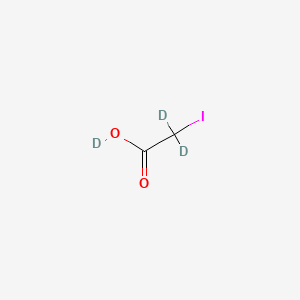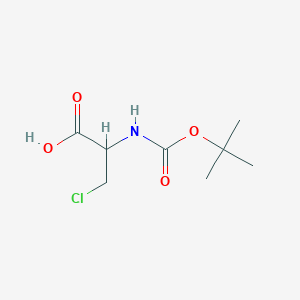![molecular formula C32H37KN2O8S2 B12301916 potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio es un complejo compuesto orgánico que presenta una estructura única con múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio generalmente involucra múltiples pasos, incluida la formación del núcleo indol, la introducción de grupos sulfonato y la unión de la cadena carboxipentil. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y control de temperatura para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente involucre la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo de las condiciones de reacción.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos sulfonato y carboxilo pueden participar en reacciones de sustitución con otros reactivos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, juegan un papel crucial en la determinación del resultado de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir ácidos sulfónicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o anticancerígenos.
Industria: Utilizado en el desarrollo de nuevos materiales o como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo por el cual 5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio ejerce sus efectos involucra interacciones con objetivos moleculares y vías específicas. Estos pueden incluir la unión a enzimas o receptores, la modulación de vías de señalización y la afectación de procesos celulares como la apoptosis o la proliferación.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio incluyen otros derivados del indol y compuestos orgánicos sulfonados. Algunos ejemplos incluyen:
- Ácido indol-3-acético
- Ácido indol-3-butírico
- Colorantes y pigmentos sulfonados
Singularidad
Lo que diferencia a 5-sulfonato-1-(5-carboxipentil)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetil-5-sulfonatoindol-1-io-2-il)penta-2,4-dienilideno]indol; potasio es su combinación única de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas específicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C32H37KN2O8S2 |
|---|---|
Peso molecular |
680.9 g/mol |
Nombre IUPAC |
potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
Clave InChI |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)


![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

